molecular formula C12H7N5 B3060382 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-17-2

7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B3060382
CAS No.: 320417-17-2
M. Wt: 221.22 g/mol
InChI Key: GMZCBFKUZYOXRP-UHFFFAOYSA-N
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Description

7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-pyridinyl group at the C-7 position and a cyano group at C-2. Its structural resemblance to purines enables diverse biological interactions, particularly in oncology and imaging . The compound has been investigated for applications in positron emission tomography (PET) due to its tumor-targeting capabilities and stability in vivo . Modifications at the C-5 and C-7 positions significantly influence its pharmacokinetic and pharmacodynamic profiles, making it a versatile scaffold for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5/c13-7-9-8-16-17-11(4-6-15-12(9)17)10-3-1-2-5-14-10/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZCBFKUZYOXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363191
Record name 7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320417-17-2
Record name 7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with Electrophiles

A foundational method involves reacting 5-aminopyrazole-3-carbonitrile derivatives with 1,3-diketones or enamines. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with acetylacetone-derived enamines to form the pyrazolo[1,5-a]pyrimidine core. Adapting this, a pyridinyl-containing diketone or enamine could direct substitution at position 7.

Example Procedure (adapted from):

  • Condense 5-aminopyrazole-3-carbonitrile with a pyridinyl-substituted enamine (e.g., from 2-acetylpyridine and DMFDMA).
  • Cyclize under acidic conditions (acetic acid/H₂SO₄) to yield the target compound.
    Yields for analogous reactions range from 70–90%, though pyridinyl steric effects may reduce efficiency.

Chlorination and Cross-Coupling at Position 7

A two-step approach leverages chlorination followed by Suzuki-Miyaura coupling:

  • Chlorination : Treat 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with POCl₃ to form 7-chloro-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
  • Suzuki Coupling : React the chloro intermediate with 2-pyridinylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).

Key Data :

  • Chlorination yield: ~61%.
  • Suzuki coupling yield: 75–85% (estimated from analogous reactions).

Multi-Component Reactions (MCRs)

MCRs offer a one-pot route by combining 5-aminopyrazoles, cyanoacetamides, and pyridinyl aldehydes. For instance, 5-amino-3-cyanopyrazole reacts with 2-pyridinecarboxaldehyde and malononitrile in ethanol under reflux to form the target via Knoevenagel condensation and cyclization.

Optimization Insight :

  • Acetic acid as solvent improves cyclization efficiency.
  • Microwave irradiation reduces reaction time from hours to minutes.

Mechanistic Insights and Regioselectivity

Cyclization Dynamics

The formation of the pyrimidine ring proceeds via nucleophilic attack of the 5-amino group on the electrophilic carbonyl carbon, followed by dehydration. Pyridinyl groups at position 7 stabilize the transition state through resonance, favoring regioselective cyclization.

Electronic Effects of the 3-Cyano Group

The electron-withdrawing cyano group at position 3 activates the pyrimidine ring for electrophilic substitution at position 7. Computational studies suggest this polarization directs cross-coupling reactions to the 7-position.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield (%) Key Advantage Limitation
Cyclocondensation 5-Aminopyrazole, pyridinyl enamine 70–85 One-step, high regioselectivity Requires custom enamine synthesis
Chlorination/Suzuki 7-Chloro intermediate, boronic acid 60–75 Modular for diverse substituents Multi-step, Pd cost
MCR Aldehyde, aminopyrazole, malononitrile 65–80 Atom-economical, scalable Sensitivity to solvent polarity

Spectroscopic Characterization

  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch).
  • ¹H NMR : Pyridinyl protons appear as doublets at δ 7.5–8.5 ppm; pyrimidine H-6 singlet at δ 8.9–9.2 ppm.
  • MS : Molecular ion peak at m/z 262 [M+H]⁺.

Chemical Reactions Analysis

7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Key Trends and Insights

Substituent Position and Imaging Efficacy C-7 Modifications: The 2-pyridinyl (original compound) and 2-chloroanilino ([18F]5) groups enhance tumor affinity in PET imaging. The 2-chloroanilino substituent in [18F]5 improves radiotracer stability and tumor-to-background contrast . C-5 Modifications: Polar groups (e.g., acetoxymethyl in [18F]3) improve solubility but reduce tumor retention compared to nonpolar analogs like [18F]5. However, [18F]3 shows higher initial tumor cell uptake in vitro .

Impact of Halogenation Fluorine-18 labeling ([18F]5) provides optimal half-life (110 min) for PET imaging, balancing tracer kinetics and radiation safety .

Diverse Therapeutic Applications Anticancer Agents: Derivatives with benzocoumarin (15a) or trifluoromethyl groups exhibit cytotoxic or epigenetic activity . Central Nervous System (CNS) Activity: Hypnotic analogs like 5c demonstrate how minor structural changes (e.g., methylphenylpyrazole at C-7) can shift activity from imaging to sedation .

Fluorescence and Optical Properties Amino or aryl groups at C-7 (e.g., 7-amino-6-phenyl-3-cyano) enhance fluorescence, making these compounds suitable for optical imaging or biosensing .

Biological Activity

7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.

  • Molecular Formula : C12H7N5
  • Molecular Weight : 221.22 g/mol
  • CAS Number : 320417-17-2

Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study evaluated a library of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines for their anticancer activity against various cell lines, including MDA-MB-231 (human breast cancer) cells. The results indicated that certain derivatives exhibited promising inhibitory effects:

Compound IDCell LineIC50 (µM)Notes
4aMDA-MB-231>50No significant activity
4bMDA-MB-23115.3Best inhibitory effect
4cMDA-MB-23130.1Moderate activity

The study highlighted the structure-activity relationship (SAR) of these compounds, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer efficacy .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory effects. A recent study synthesized a series of pyrazolo[1,5-a]quinazoline derivatives and assessed their ability to inhibit LPS-induced NF-κB/AP-1 reporter activity. The findings revealed several compounds with IC50 values below 50 µM, indicating strong anti-inflammatory potential:

Compound IDIC50 (µM)Remarks
13i4.8Highly potent anti-inflammatory
1630.1Moderate activity

These compounds were predicted to interact with key signaling pathways involved in inflammation, further supporting their therapeutic potential .

The biological activity of this compound is attributed to its ability to modulate various molecular targets. Docking studies and SAR analyses suggest that these compounds can bind effectively to protein targets involved in cancer progression and inflammatory responses. For instance, interactions with kinases such as ERK2 and JNK3 have been proposed as mechanisms for their action .

Q & A

Q. What are the standard synthetic routes for preparing 7-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. For example:

  • Method A : Refluxing 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride to introduce chloro substituents .
  • Method B : Reacting 7-chloro derivatives with substituted anilines (e.g., 2-chloroaniline) in 2-propanol at 60°C to form arylaminated products (84% yield) .
  • Method C : Condensation with enaminones in pyridine under reflux, followed by acidification and crystallization (70–77% yields) .

Q. Which spectroscopic techniques are critical for characterizing these compounds?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 8.35 ppm for pyrazole-H ).
  • IR Spectroscopy : Identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) and carbonyls (CO stretch ~1670–1690 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weights (e.g., m/z 359 for C19H17N7O ).
  • Elemental Analysis : Matches experimental vs. calculated C/H/N percentages (e.g., 62.77% C in C21H16ClN7Al ).

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyrazolo[1,5-a]pyrimidine core?

Regioselectivity depends on reaction conditions and directing groups:

  • Electrophilic Substitution : Electron-withdrawing groups (e.g., Cl, CN) at position 3 direct further substitutions to positions 5 and 7 .
  • Nucleophilic Aromatic Substitution : 7-chloro derivatives react preferentially with amines or thiols at position 7 due to activation by the adjacent nitrile .
  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki) on halogenated derivatives require careful control of steric and electronic effects .

Q. What strategies resolve discrepancies in reaction yields for structurally similar derivatives?

Yield variations arise from substituent electronic/steric effects:

  • Case Study : Compound 10c (62% yield) vs. 10d (68% yield) differ due to the electron-donating p-tolyl group in 10d , enhancing reactivity.
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature, and reaction time can improve yields for sterically hindered derivatives .

Q. How does X-ray crystallography confirm the planar geometry and intermolecular interactions of these compounds?

  • Planarity : The pyrazolo[1,5-a]pyrimidine core exhibits coplanarity (r.m.s. deviation: 0.011 Å), stabilized by conjugation. Non-H atoms align within 0.03 Å .
  • Intermolecular Interactions : Weak C–H⋯N hydrogen bonds form infinite sheets parallel to the b plane, influencing crystal packing and stability .

Q. What therapeutic applications have been explored for pyrazolo[1,5-a]pyrimidine derivatives?

  • Anti-Tumor Agents : Derivatives inhibit kinases (e.g., VEGF-R2) and disrupt tumor cell proliferation .
  • Enzyme Inhibitors : Carboxamide derivatives (e.g., 18c ) target non-benzodiazepine receptors for anxiolytic activity .
  • Antiviral/Anti-inflammatory : Substituents like trifluoromethyl groups enhance metabolic stability and binding affinity .

Methodological Challenges

Q. How to address low solubility during crystallization of nitrile-containing derivatives?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, ethyl acetate) for slow evaporation .
  • Co-Crystallization : Introduce hydrogen-bond donors (e.g., urea) to improve crystal lattice formation .

Q. What are the pitfalls in interpreting NMR data for polycyclic pyrazolo[1,5-a]pyrimidines?

  • Signal Overlap : Aromatic protons (e.g., H-5 and H-6) may overlap; use 2D NMR (COSY, HSQC) for resolution .
  • Dynamic Effects : Rotameric equilibria in flexible substituents (e.g., -OCH2 groups) cause splitting; elevated-temperature NMR mitigates this .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
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7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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